![molecular formula C15H15N3O B2388956 2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine CAS No. 263022-51-1](/img/structure/B2388956.png)
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the benzimidazole family and has a molecular weight of 254.3 g/mol.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Benzimidazole derivatives, including structures related to 2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine, have been explored for their potential anticancer properties. For instance, specific derivatives have shown moderate cytotoxic effects towards certain cancer cells, such as HeLa cells, indicating a potential application in cancer treatment (El-Shekeil, Obeid, & Al-Aghbari, 2012).
Antimicrobial Properties
Various benzimidazole derivatives have been synthesized and assessed for their antimicrobial activities. Some compounds in this class have demonstrated good to moderate activities against test microorganisms, suggesting their potential use in antimicrobial therapies (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Corrosion Inhibition
Benzimidazole derivatives, closely related to 2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine, have been studied as corrosion inhibitors for metals like mild steel in acidic environments. These compounds demonstrate efficiency in reducing corrosion, indicating their utility in industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Synthetic Technology Improvement
Research has also been conducted on improving the synthetic processes of benzimidazole derivatives, potentially enhancing the production efficiency of compounds like 2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine for various applications (Chun-le, 2015).
Molecular Docking and Anti-Cancer Properties
Studies involving molecular docking of benzimidazole derivatives have provided insights into their anti-cancer mechanisms, particularly as EGFR inhibitors. These findings are crucial for developing new cancer therapies (Karayel, 2021).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-methoxyamphetamine, have been reported to act as potent and selective serotonin releasing agents . They bind to alpha receptors to mediate these effects .
Mode of Action
For instance, it might increase the release of serotonin, a neurotransmitter that plays a key role in mood regulation .
Biochemical Pathways
If it acts as a serotonin releasing agent, it could potentially influence the serotonergic pathway, which plays a crucial role in various physiological processes, including mood regulation, sleep, and appetite .
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .
Result of Action
If it acts as a serotonin releasing agent, it could potentially lead to an increase in the levels of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-5-2-10(3-6-12)8-15-17-13-7-4-11(16)9-14(13)18-15/h2-7,9H,8,16H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOYPYBJFAMRIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methoxyphenyl)methyl]-3H-benzimidazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)

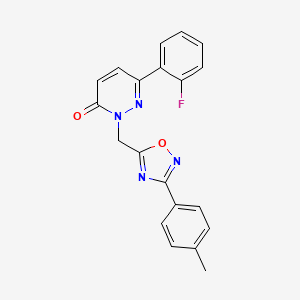
![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2388878.png)

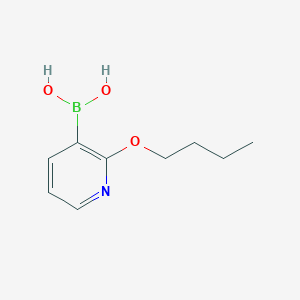
![Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2388883.png)
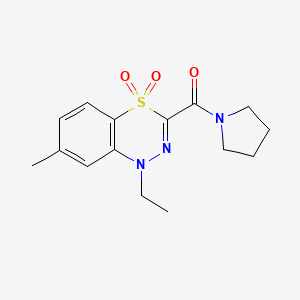
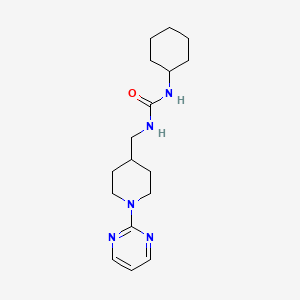
![5-Methoxycarbonyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid](/img/structure/B2388890.png)
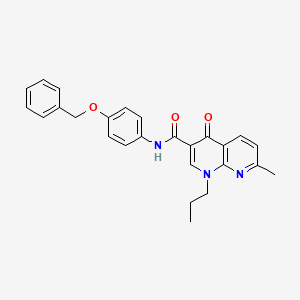
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)